molecular formula C17H13Cl2NO3S2 B4654716 (5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

(5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4654716
M. Wt: 414.3 g/mol
InChI Key: IRRVPBUNURYWIF-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-furylmethyl ketone in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with 2-methoxyethylamine and carbon disulfide under basic conditions to yield the final thiazolidinone product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-HYDROXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • **(5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-CHLOROETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern and the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3S2/c1-22-7-6-20-16(21)15(25-17(20)24)9-11-3-5-14(23-11)10-2-4-12(18)13(19)8-10/h2-5,8-9H,6-7H2,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRVPBUNURYWIF-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

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